![molecular formula C14H16FN3O B2525661 N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide CAS No. 1181524-77-5](/img/structure/B2525661.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been identified as a potential therapeutic agent for cancer treatment due to its ability to enhance the immune response against tumors.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. Adenosine is a molecule that is released by tumor cells and other cells in the tumor microenvironment, and it can inhibit the function of T cells and other immune cells. By blocking the A2A receptor, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide prevents adenosine from inhibiting T cell function, thereby enhancing the anti-tumor immune response.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to increase the number and function of tumor-infiltrating T cells in preclinical models of cancer. It has also been shown to decrease the number of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, which are known to inhibit the function of T cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to increase the production of pro-inflammatory cytokines, such as interferon-gamma, which further enhances the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to be well-tolerated in preclinical models of cancer, with no significant toxicity observed. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide as a cancer therapeutic. One direction is to explore the use of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide in combination with other immunotherapeutic agents, such as anti-PD-1 antibodies, to further enhance the anti-tumor immune response. Another direction is to investigate the use of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide in combination with chemotherapy or radiation therapy, which may enhance the efficacy of these treatments. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing and schedule of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide for cancer treatment.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide involves the reaction of N-cyanoethyl cyclopropane carboxylate with 2-fluoroaniline in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide. The overall yield of the synthesis is around 20%, and the purity of the final product is over 99%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T cell function. N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has also been shown to synergize with other immunotherapeutic agents, such as anti-PD-1 antibodies, to further enhance the immune response against tumors.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-14(9-16,10-6-7-10)18-13(19)8-17-12-5-3-2-4-11(12)15/h2-5,10,17H,6-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZOTFCRPEXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.